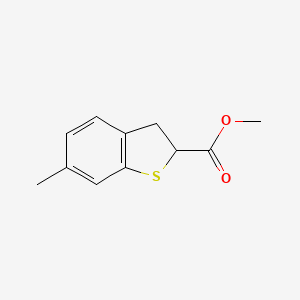
Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate, also known as MMDB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The purpose of
Wirkmechanismus
The mechanism of action of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is not fully understood. However, it has been proposed that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and signaling pathways. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of using Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate. One area of focus is the development of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate derivatives with improved biological activities and lower toxicity. Additionally, the mechanism of action of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate needs to be further elucidated to fully understand its biological effects. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate also has potential applications in agriculture as a pesticide, and further research is needed to determine its efficacy and safety in this field. Finally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has potential applications in material science as a material for organic electronics, and further research is needed to optimize its properties for this application.
Synthesemethoden
The synthesis of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate involves the reaction of 2-bromo-3-methylthiophene with ethyl acetoacetate to form ethyl 2-(2-bromo-3-methylthiophen-2-yl)acetoacetate. This intermediate is then reacted with methylamine to yield Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate. The synthesis method has been optimized to produce high yields and purity of Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has also been investigated for its potential use as a pesticide and as a material for organic electronics.
Eigenschaften
IUPAC Name |
methyl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBHEYULBVUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(S2)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
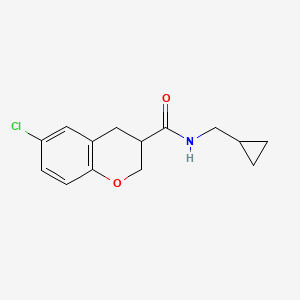
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
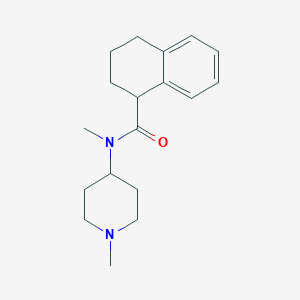
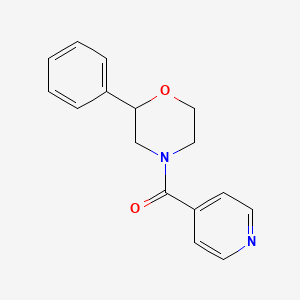
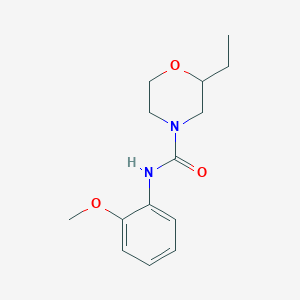
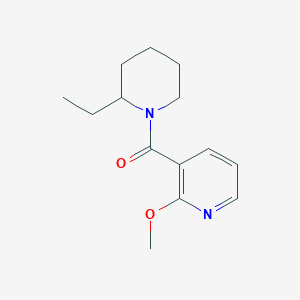
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)